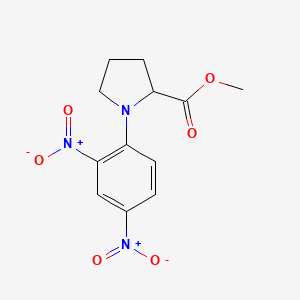
Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C12H13N3O6 and its molecular weight is 295.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14N4O4
- Molecular Weight : 278.26 g/mol
- CAS Number : [insert CAS number if available]
The presence of the dinitrophenyl group is significant as it often contributes to the compound's reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds with dinitrophenyl substituents can exhibit antioxidant properties. These compounds may scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory properties of similar pyrrolidine derivatives have been documented. These compounds may inhibit the synthesis of pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation .
Antidiabetic Activity
Recent studies have shown that derivatives of pyrrolidine can possess antihyperglycemic effects. For instance, compounds structurally related to this compound have demonstrated significant reductions in blood glucose levels in diabetic models .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation. D-amino acids associated with pyrrolidine derivatives have been noted for their role in protecting neurons from oxidative stress and promoting neuronal health .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound. For example:
- Cell Line Studies : The compound was tested on various cancer cell lines, showing inhibition of cell proliferation at certain concentrations.
- Mechanistic Studies : Investigations into the pathways affected by this compound revealed modulation of apoptotic markers, suggesting a potential role in cancer therapy .
In Vivo Studies
In vivo studies have further elucidated its pharmacological effects:
- Diabetic Models : Administration of the compound in diabetic rats resulted in a significant decrease in fasting blood glucose levels compared to control groups.
- Neuroprotective Models : Animal models subjected to neurotoxic agents showed improved outcomes when treated with the compound, indicating its protective effects on neuronal cells .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
methyl 1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O6/c1-21-12(16)10-3-2-6-13(10)9-5-4-8(14(17)18)7-11(9)15(19)20/h4-5,7,10H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQCEFKHJIDSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














